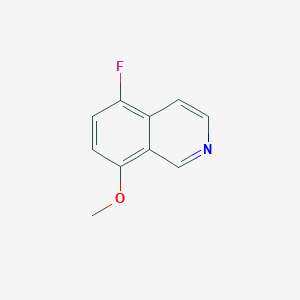

5-Fluoro-8-methoxyisoquinoline

説明

5-Fluoro-8-methoxyisoquinoline (CAS: 2411291-24-0) is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₈FNO and a molar mass of 177.18 g/mol . Its structure features a fluorine atom at position 5 and a methoxy group (-OCH₃) at position 8 on the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at position 2, distinguishing them from quinolines (nitrogen at position 1). This compound is utilized in pharmaceutical and materials research due to the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate reactivity and interaction with biological targets .

特性

IUPAC Name |

5-fluoro-8-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCGNAXINYCUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NC=CC2=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-8-methoxyisoquinoline can be achieved through various synthetic methodologies. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods:

Industrial production of 5-Fluoro-8-methoxyisoquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling , is common in industrial settings due to their efficiency and scalability .

化学反応の分析

Types of Reactions:

Oxidation: 5-Fluoro-8-methoxyisoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include and .

Reduction: Reduction of 5-Fluoro-8-methoxyisoquinoline can be achieved using reducing agents such as or .

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives , while reduction can produce tetrahydroisoquinoline derivatives .

科学的研究の応用

Chemistry:

5-Fluoro-8-methoxyisoquinoline is used as a building block in the synthesis of more complex fluorinated heterocycles. Its unique properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Biology and Medicine:

In biological and medicinal research, 5-Fluoro-8-methoxyisoquinoline is studied for its potential as a pharmaceutical intermediate . Fluorinated isoquinolines have shown promise in the treatment of various diseases, including cancer and neurological disorders .

Industry:

The compound is also used in the development of agrochemicals and specialty chemicals due to its unique chemical properties .

作用機序

The mechanism of action of 5-Fluoro-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and electronegativity , which can influence its binding affinity to biological targets. The methoxy group can also affect the compound’s metabolic stability and bioavailability .

類似化合物との比較

Table 1: Key Properties of 5-Fluoro-8-methoxyisoquinoline and Analogues

Comparative Analysis

Structural Isomerism: Quinoline vs. Isoquinoline

- 5-Fluoro-8-methoxyquinoline shares the same molecular formula (C₁₀H₈FNO) as 5-fluoro-8-methoxyisoquinoline but differs in nitrogen position (quinoline: N at position 1; isoquinoline: N at position 2). This difference alters dipole moments and hydrogen-bonding capabilities, impacting pharmacological activity .

Physicochemical Properties

- The methoxy group in 5-fluoro-8-methoxyisoquinoline likely enhances aqueous solubility compared to brominated analogues . 5-Fluoro-6-methoxy-8-aminoquinoline’s amino group may increase polarity, improving solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。